2-Deoxy-D-α-ribopyranosyl-5-azacytosine is a nucleoside analog that incorporates a nitrogen atom in place of the carbon atom at the 5-position of the cytosine ring. This modification results in a compound that exhibits significant biological activity, particularly in the context of cancer treatment. It is primarily known as decitabine, which is utilized for its ability to inhibit DNA methyltransferase, thereby affecting gene expression and cellular proliferation.
The compound can be synthesized from various precursors, including protected forms of 2-deoxyribose and 5-azacytosine. The synthesis typically involves glycosylation reactions that couple the sugar moiety with the nucleobase, resulting in the formation of the nucleoside structure.
2-Deoxy-D-α-ribopyranosyl-5-azacytosine is classified as a nucleoside analog and specifically a cytosine analog. It is categorized under antimetabolites and is recognized for its role as an active pharmaceutical ingredient in treating myelodysplastic syndromes and other hematological malignancies.
The synthesis of 2-deoxy-D-α-ribopyranosyl-5-azacytosine can be achieved through several methods, with one notable approach involving the coupling of a protected 2-deoxyribofuranose with a protected 5-azacytosine.
The synthesis process often requires precise temperature control and reaction times to optimize yields. For instance, reactions may be performed at elevated temperatures (around 190°C) or under specific solvent conditions (such as acetonitrile) to enhance reactivity and selectivity.
The molecular structure of 2-deoxy-D-α-ribopyranosyl-5-azacytosine consists of a ribose sugar linked to a 5-azacytosine base. The presence of nitrogen at the 5-position alters its properties compared to standard cytosine.
Key structural data includes:
2-Deoxy-D-α-ribopyranosyl-5-azacytosine undergoes several chemical reactions that are crucial for its activity:
The mechanism by which this compound inhibits methylation involves trapping the enzyme in an inactive state, leading to hypomethylation of DNA which can reactivate silenced genes associated with tumor suppression.
The primary mechanism of action for 2-deoxy-D-α-ribopyranosyl-5-azacytosine involves:
Studies have shown that this incorporation leads to significant changes in gene expression profiles, particularly those involved in cell cycle regulation and apoptosis, contributing to its efficacy as an anticancer agent.
The half-life of decitabine in aqueous solution is approximately 15–25 minutes, necessitating careful administration protocols in clinical settings.
2-Deoxy-D-α-ribopyranosyl-5-azacytosine has significant scientific applications:
The molecular architecture of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine comprises two key components: a 5-azacytosine base and a 2-deoxyribose sugar moiety connected via an α-glycosidic bond. This configuration generates a cis-orientation between the base and the sugar's C2 substituent, contrasting sharply with the trans-orientation observed in the β-anomer. The IUPAC nomenclature defines it as 4-amino-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one, explicitly confirming the absolute stereochemistry at positions C2 (S), C4 (S), and C5 (R) within the pentofuranosyl ring [1] [5].
Table 1: Structural Characteristics of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine
Property | Specification |
---|---|
Molecular Formula | C8H12N4O4 |
Molecular Weight | 228.21 g/mol |
Glycosidic Bond Configuration | α-anomer |
Stereochemical Descriptors | (2S,4S,5R) for oxolan ring |
SMILES Notation | O[C@H]1C@@HCC@@HOC1 |
InChI Key | XAUDJQYHKZQPEU-JKUQZMGJSA-N |
Crystal Density (Predicted) | 1.90±0.1 g/cm³ |
This stereochemical distinction profoundly influences three-dimensional conformation and biological interactions:
The discovery of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine emerged indirectly during mid-20th-century efforts to synthesize nucleoside analogs for cancer therapy. Initial research focused on 5-azacytidine (azacitidine), a ribose-containing cytidine analog first synthesized in 1963. This compound demonstrated unprecedented DNA hypomethylating activity by inhibiting DNA methyltransferases (DNMTs), establishing the foundation for epigenetic therapeutics [4]. During the 1980s, attempts to optimize azacitidine’s metabolic stability led to the development of 2'-deoxy-β-azacytidine (decitabine). Synthetic routes to decitabine—notably via Vorbrüggen glycosylation—inevitably generated α-anomeric byproducts, which were initially discarded as impurities [3] [7].
Table 2: Milestones in Nucleoside Analog Development Relevant to α-Anomer Research
Time Period | Development Milestone | Research Significance |
---|---|---|
1963 | Synthesis of 5-azacytidine | First bioactive cytidine analog with DNMT inhibition |
1980s | Development of decitabine (β-anomer) | Improved metabolic stability and DNA incorporation efficiency |
1990–2000 | Identification of α-anomer in decitabine syntheses | Recognition as persistent impurity (Decitabine Impurity 38) |
2000–Present | Isolation and characterization of α-anomer | Structural elucidation and epigenetic activity profiling |
The α-anomer gained renewed interest when advanced chromatography revealed its inadvertent presence in early decitabine clinical batches, designated as Decitabine Impurity 38 in pharmacopeial standards [3]. Modern synthetic protocols, such as those protected under patent US8586729B2, now emphasize anomeric control through:
As an epigenetic modulator, 2-Deoxy-D-α-ribopyranosyl-5-azacytosine operates through a multitiered biochemical mechanism:
:Despite its suboptimal recognition by DNA polymerases, the α-anomer is intracellularly phosphorylated and partially incorporated into replicating DNA strands. This occurs at approximately 20–30% efficiency relative to decitabine (β-anomer), as quantified via 3H-labeled nucleoside uptake studies [4] [6].
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2